molecular formula C9H14N2O2S B13490952 tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate

Cat. No.: B13490952
M. Wt: 214.29 g/mol
InChI Key: QAPUDWMGTYTBEW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a tert-butyl ester group and a mercapto group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-mercapto-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
  • tert-Butyl 2-(4-aminopiperidin-1-yl)acetate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate is unique due to the presence of both a mercapto group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The mercapto group enhances its potential for covalent interactions with biological targets, while the pyrazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 2-(4-sulfanylpyrazol-1-yl)acetate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)6-11-5-7(14)4-10-11/h4-5,14H,6H2,1-3H3

InChI Key

QAPUDWMGTYTBEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)S

Origin of Product

United States

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